molecular formula C12H16O2 B105922 Benzoic acid, 4-methyl-, butyl ester CAS No. 19277-56-6

Benzoic acid, 4-methyl-, butyl ester

Cat. No. B105922
CAS RN: 19277-56-6
M. Wt: 192.25 g/mol
InChI Key: UYGHRCCJWWYXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-methyl-, butyl ester, also known as methyl 4-butyl benzoate, is an organic compound that is commonly used in the fragrance and flavor industry. It is a colorless liquid with a sweet floral odor and is often used as a flavoring agent in foods and beverages. In addition to its use in the fragrance and flavor industry, this compound has several scientific research applications.

Mechanism Of Action

The mechanism of action of Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate is not well understood. However, it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter activity in the brain.

Biochemical And Physiological Effects

Methyl 4-butyl benzoate has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and may also have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it may not be suitable for all types of experiments, as its effects on biological systems are not well understood.

Future Directions

There are several potential future directions for research on Benzoic acid, 4-methyl-, butyl ester 4-butyl benzoate. One area of interest is its potential as a natural preservative in food and cosmetic products. Another area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Scientific Research Applications

Methyl 4-butyl benzoate has several scientific research applications, including its use as a model compound for studying the behavior of esters in the atmosphere. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis.

properties

CAS RN

19277-56-6

Product Name

Benzoic acid, 4-methyl-, butyl ester

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

butyl 4-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

UYGHRCCJWWYXMY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Other CAS RN

19277-56-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Microencapsulated Pd(OAc)2 (prepared as described in Example 1, 0.23 g, 2 mol %, based on palladium content) was added to a solution of 4-iodotoluene (1 mmol) and triethylamine (4 mmol) in 1,2-Dimethoxyethane/n-butanol (1:1, 10 mL). The reaction vessel was evacuated and purged with carbon monoxide (CO). The reaction mixture was stirred at 95° C. for 24 h under a CO atmosphere (using a balloon). The mixture was allowed to cool to room temperature, diluted with dichloromethane (50 mL) and filtered through a polyethylene frit (20-micron porosity). The filtrate was washed with water (2×20 mL) and dried (MgSO4). Evaporation under reduced pressure and purification by column chromatography gave butyl 4-methylbenzoate, 89%; IR: 1714; 1H NMR (400 MHz; CDCl3): 7.93 (2H, d, J 8.2), 7.23 (2H, d, J 8), 4.31 (2H, t, J 6.6), 2.41 (3H, s), 1.78-1.71 (2H, m), 1.49 (2H, sext, J 7.5) and 0.98 (3H, t, J 7.4); 13C NMR (CDCl3): 167.2, 143.8, 130.0, 129.4, 128.2, 65.0, 31.2, 22.0, 19.7 and 14.1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
1,2-Dimethoxyethane n-butanol
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

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